3,7-Dimethoxyflavone is a natural product found in Pongamia pinnata with data available.
3,7-Dimethoxyflavone
CAS No.: 20950-52-1
Cat. No.: VC0191120
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 20950-52-1 |
---|---|
Molecular Formula | C17H14O4 |
Molecular Weight | 282.29 g/mol |
IUPAC Name | 3,7-dimethoxy-2-phenylchromen-4-one |
Standard InChI | InChI=1S/C17H14O4/c1-19-12-8-9-13-14(10-12)21-16(17(20-2)15(13)18)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Standard InChI Key | CNDZOPXQZSXGSK-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)OC |
Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)OC |
Biosynthesis and Chemical Synthesis Pathways
Biosynthesis in Plants
In plants, flavonoid biosynthesis occurs through the phenylpropanoid pathway. The precursor molecule for flavones is chalcone, which undergoes enzymatic cyclization to form flavanones and subsequently flavones. The specific methylation at the 3rd and 7th positions is catalyzed by O-methyltransferase enzymes using S-adenosyl methionine as a methyl donor . This enzymatic specificity ensures the production of distinct methylated flavonoids such as 3,7-DMF.
Chemical Synthesis
Chemical synthesis of 3,7-DMF involves strategic methylation reactions on precursor flavonoid molecules such as quercetin or apigenin. The process typically employs reagents like dimethyl sulfate or methyl iodide in the presence of base catalysts such as potassium carbonate. Advanced synthetic methods utilize selective catalytic systems to achieve regioselective methylation at desired positions.
Pharmacological Properties
Antioxidant Activity
One of the most studied properties of 3,7-DMF is its potent antioxidant activity. The methoxy groups enhance its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage . This activity is crucial for mitigating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Anti-inflammatory Effects
Research has demonstrated that 3,7-DMF can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Its ability to suppress nuclear factor-kappa B (NF-κB) activation further underscores its anti-inflammatory potential .
Hepatoprotective Effects
In liver fibrosis models induced by thioacetamide (TAA), treatment with 3,7-DMF showed significant improvement in liver function markers . It inhibited hepatic stellate cell activation mediated by TGF-β1 signaling pathways while reducing ROS levels in hepatocytes. These dual actions make it a promising candidate for treating liver fibrosis.
Mechanisms of Action
Antioxidant Mechanism
The antioxidant mechanism involves direct quenching of ROS through electron donation or hydrogen atom transfer from hydroxyl groups on the flavone backbone . The methoxy substitutions enhance this activity by stabilizing radical intermediates.
Inhibition of TGF-β1 Signaling
The inhibitory effect on TGF-β1 signaling is mediated through suppression of Smad protein phosphorylation in hepatic stellate cells . This prevents collagen deposition and extracellular matrix accumulation associated with fibrosis progression.
Modulation of Gene Expression
Treatment with 3,7-DMF induces upregulation of antioxidant genes such as heme oxygenase-1 (HO-1) while restoring hepatocyte-specific markers like HNF-4α and albumin . These changes contribute to improved cellular resilience against oxidative stress.
Applications in Medicine and Biotechnology
Liver Fibrosis Treatment
The ability of 3,7-DMF to reverse established liver fibrosis positions it as a novel therapeutic agent for chronic liver diseases such as cirrhosis .
Antioxidant Supplementation
Its potent antioxidant properties make it suitable for inclusion in dietary supplements aimed at reducing oxidative stress-related conditions.
Anti-inflammatory Drugs
The anti-inflammatory effects provide opportunities for developing drugs targeting autoimmune diseases and chronic inflammatory disorders.
Drug Delivery Systems
The lipophilic nature of 3,7-DMF enables its incorporation into lipid-based drug delivery systems for enhanced bioavailability.
Biomarker Development
Its specific biological effects can be leveraged for developing biomarkers indicative of oxidative stress or fibrosis progression.
Data Tables: Physicochemical Properties and Biological Activities
Below are data tables summarizing key properties and activities:
Physicochemical Properties | Value |
---|---|
Molecular Formula | |
Molecular Weight | 314.29 g/mol |
Solubility | Moderate in organic solvents |
Stability | Stable under physiological conditions |
Biological Activity | Effect |
---|---|
Antioxidant Activity | High ROS scavenging capacity |
Anti-inflammatory Effect | Inhibition of NF-κB activation |
Hepatoprotective Effect | Prevention/reversal of liver fibrosis |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume